
3-(3-Chloro-5-fluorophenyl)-2-methylbenzoic acid
Overview
Description
3-(3-Chloro-5-fluorophenyl)-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-fluorophenyl)-2-methylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-chloro-5-fluorophenylboronic acid.
Suzuki Coupling Reaction: The 3-chloro-5-fluorophenylboronic acid is then subjected to a Suzuki coupling reaction with 2-methylbenzoic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-fluorophenyl)-2-methylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group on the benzoic acid moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Substitution Reactions: Products include substituted derivatives with various functional groups replacing the chloro or fluoro substituents.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or alkanes.
Scientific Research Applications
3-(3-Chloro-5-fluorophenyl)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-fluorophenylboronic acid
- 3-Chloro-5-fluorophenylacetic acid
- 3-Chloro-5-fluorophenylmethanol
Uniqueness
3-(3-Chloro-5-fluorophenyl)-2-methylbenzoic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-2-methylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-12(3-2-4-13(8)14(17)18)9-5-10(15)7-11(16)6-9/h2-7H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVWVESVJYSKFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC(=CC(=C2)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690499 | |
Record name | 3'-Chloro-5'-fluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261932-57-3 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-chloro-5′-fluoro-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261932-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Chloro-5'-fluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.